molecular formula C10H20N2O2 B053542 1-Boc-2-methylpiperazine CAS No. 120737-78-2

1-Boc-2-methylpiperazine

Cat. No. B053542
M. Wt: 200.28 g/mol
InChI Key: DATRVIMZZZVHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08981084B2

Procedure details

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (3.0 g, 8.97 mmol) was dissolved in MeOH (30 mL) and purged with nitrogen for 5 min. 10% palladium on charcoal (300 mg) was added, and the reaction mixture was hydrogenated at room temperature for 2 h. The mixture was then filtered through Celite and the clear filtrate was concentrated under reduced pressure to obtain tert-butyl 2-methylpiperazine-1-carboxylate (2.1 g, crude), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 4.23-4.15 (m, 1H), 3.82-3.77 (m, 1H), 3.01-2.88 (m, 3H), 2.78-2.75 (m, 1H), 2.71-2.63 (m, 1H), 1.47 (s, 9H), 1.22-1.21 (m, 3H). MS (ESI) m/z: Calculated for C10H20N2O2: 200.15. found: 201.0 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][CH2:4][N:3]1[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>CO>[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][N:3]1[C:18]([O:20][C:21]([CH3:22])([CH3:24])[CH3:23])=[O:19]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1N(CCN(C1)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
10% palladium on charcoal (300 mg) was added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1N(CCNC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08981084B2

Procedure details

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (3.0 g, 8.97 mmol) was dissolved in MeOH (30 mL) and purged with nitrogen for 5 min. 10% palladium on charcoal (300 mg) was added, and the reaction mixture was hydrogenated at room temperature for 2 h. The mixture was then filtered through Celite and the clear filtrate was concentrated under reduced pressure to obtain tert-butyl 2-methylpiperazine-1-carboxylate (2.1 g, crude), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 4.23-4.15 (m, 1H), 3.82-3.77 (m, 1H), 3.01-2.88 (m, 3H), 2.78-2.75 (m, 1H), 2.71-2.63 (m, 1H), 1.47 (s, 9H), 1.22-1.21 (m, 3H). MS (ESI) m/z: Calculated for C10H20N2O2: 200.15. found: 201.0 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][CH2:4][N:3]1[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>CO>[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][N:3]1[C:18]([O:20][C:21]([CH3:22])([CH3:24])[CH3:23])=[O:19]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1N(CCN(C1)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
10% palladium on charcoal (300 mg) was added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1N(CCNC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08981084B2

Procedure details

4-Benzyl 1-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (3.0 g, 8.97 mmol) was dissolved in MeOH (30 mL) and purged with nitrogen for 5 min. 10% palladium on charcoal (300 mg) was added, and the reaction mixture was hydrogenated at room temperature for 2 h. The mixture was then filtered through Celite and the clear filtrate was concentrated under reduced pressure to obtain tert-butyl 2-methylpiperazine-1-carboxylate (2.1 g, crude), which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 4.23-4.15 (m, 1H), 3.82-3.77 (m, 1H), 3.01-2.88 (m, 3H), 2.78-2.75 (m, 1H), 2.71-2.63 (m, 1H), 1.47 (s, 9H), 1.22-1.21 (m, 3H). MS (ESI) m/z: Calculated for C10H20N2O2: 200.15. found: 201.0 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][CH2:4][N:3]1[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]>CO>[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][N:3]1[C:18]([O:20][C:21]([CH3:22])([CH3:24])[CH3:23])=[O:19]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1N(CCN(C1)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
10% palladium on charcoal (300 mg) was added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1N(CCNC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.